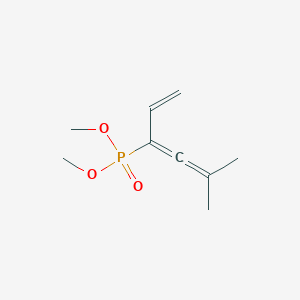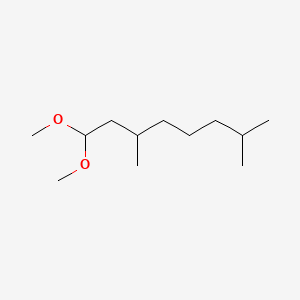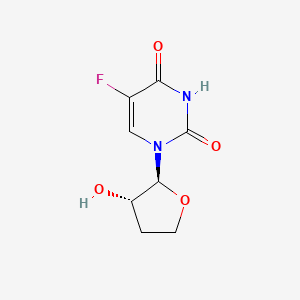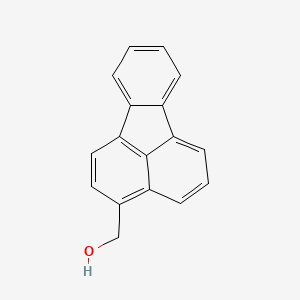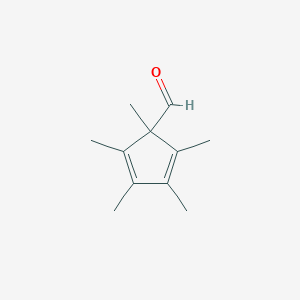
Bis(2-methoxyhexyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methoxyhexyl)mercury is an organomercury compound characterized by the presence of two 2-methoxyhexyl groups attached to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methoxyhexyl)mercury typically involves the reaction of mercury(II) salts with 2-methoxyhexyl reagents. One common method is the reaction of mercury(II) chloride with 2-methoxyhexyl magnesium bromide in an inert atmosphere. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxyhexyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding 2-methoxyhexyl derivatives.
Reduction: Reduction reactions can convert this compound to elemental mercury and 2-methoxyhexyl compounds.
Substitution: The 2-methoxyhexyl groups can be substituted with other ligands, such as halides or thiolates, under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and thiolates. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield mercury(II) oxide and 2-methoxyhexanol, while substitution reactions can produce various organomercury compounds with different ligands .
Scientific Research Applications
Bis(2-methoxyhexyl)mercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components and its toxicity.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of mercury-based drugs and diagnostic agents.
Industry: This compound is used in various industrial processes, including catalysis and material science
Mechanism of Action
The mechanism of action of bis(2-methoxyhexyl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to thiol groups, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is mediated by the high affinity of mercury for sulfur atoms in thiol groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis(2-methoxyhexyl)mercury include:
Methylmercury: An organomercury compound with a single methyl group attached to mercury.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group attached to mercury.
Uniqueness
This compound is unique due to the presence of two 2-methoxyhexyl groups, which confer distinct chemical properties and reactivity compared to other organomercury compounds.
Properties
CAS No. |
67247-76-1 |
|---|---|
Molecular Formula |
C14H30HgO2 |
Molecular Weight |
430.98 g/mol |
IUPAC Name |
bis(2-methoxyhexyl)mercury |
InChI |
InChI=1S/2C7H15O.Hg/c2*1-4-5-6-7(2)8-3;/h2*7H,2,4-6H2,1,3H3; |
InChI Key |
SQPGBFHZEPUASW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C[Hg]CC(CCCC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



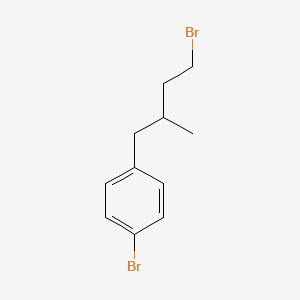

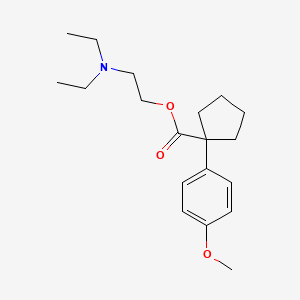

![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
